molecular formula C10H12BrNO4S B1471656 3-Bromo-5-(propane-2-sulfonylamino)-benzoic acid CAS No. 1515323-52-0

3-Bromo-5-(propane-2-sulfonylamino)-benzoic acid

Cat. No. B1471656
CAS RN: 1515323-52-0
M. Wt: 322.18 g/mol
InChI Key: YTUKTCXDLGFBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(propane-2-sulfonylamino)-benzoic acid, also known as 3-Bromo-5-P2S-benzoic acid, is a synthetic compound that is used in a variety of scientific research applications. It is a brominated benzoic acid derivative that has a sulfonylamino group attached to the benzene ring. It is a white, crystalline solid with a melting point of 160-163°C. 3-Bromo-5-P2S-benzoic acid is a versatile compound that can be used for a variety of applications in scientific research, including synthesizing other compounds, as well as for its biochemical and physiological effects.

Scientific Research Applications

3-Bromo-5-(propane-2-sulfonylamino)-benzoic acidS-benzoic acid has a variety of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as 3-bromo-4-P2S-benzoic acid and 3-bromo-5-P2S-benzamide. It can also be used as a catalyst in the synthesis of other compounds, such as benzimidazoles and indoles. In addition, it can be used in the synthesis of polymers and in the preparation of metal complexes.

Mechanism Of Action

3-Bromo-5-(propane-2-sulfonylamino)-benzoic acidS-benzoic acid is believed to act as an electron acceptor and proton donor in chemical reactions. It has been shown to interact with various molecules, such as amino acids, peptides, and proteins. It is also believed to be involved in the formation of hydrogen bonds between molecules, which can affect the structure and function of the molecules.
Biochemical and Physiological Effects
3-Bromo-5-(propane-2-sulfonylamino)-benzoic acidS-benzoic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, and to reduce the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant effects, and to modulate the activity of certain hormones, such as cortisol.

Advantages And Limitations For Lab Experiments

3-Bromo-5-(propane-2-sulfonylamino)-benzoic acidS-benzoic acid has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. It is also stable and can be stored for long periods of time. However, there are some limitations to its use. It is toxic and can cause skin and eye irritation, and it is not soluble in water.

Future Directions

There are a number of possible future directions for research involving 3-Bromo-5-(propane-2-sulfonylamino)-benzoic acidS-benzoic acid. Further research is needed to investigate its potential therapeutic applications, such as its effects on inflammation and its ability to modulate hormone activity. In addition, further research is needed to explore its potential use as a catalyst in the synthesis of other compounds. Finally, research should be conducted to investigate its potential use in the synthesis of polymers and metal complexes.

properties

IUPAC Name

3-bromo-5-(propan-2-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-6(2)17(15,16)12-9-4-7(10(13)14)3-8(11)5-9/h3-6,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUKTCXDLGFBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(propane-2-sulfonylamino)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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